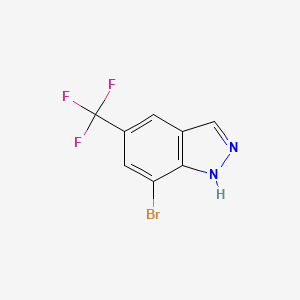

7-Bromo-5-(trifluoromethyl)-1H-indazole

Description

Properties

IUPAC Name |

7-bromo-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAPGTPHSWVOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280852 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100212-66-5 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100212-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-5-(trifluoromethyl)-1H-indazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The target molecule, this compound, incorporates two key substituents that often enhance therapeutic potential: a bromine atom, which can modulate metabolic stability and provide a handle for further synthetic elaboration, and a trifluoromethyl group, known to improve properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, grounded in established chemical principles and supported by analogous, field-proven methodologies.

Strategic Synthesis Design: A Two-Stage Approach

The synthesis of this compound is most effectively approached through a two-stage strategy. This pathway begins with the synthesis of a key substituted aniline precursor, followed by the construction of the indazole ring via an intramolecular cyclization reaction. This approach ensures high regioselectivity and provides a reliable route to the desired product.

The overall synthetic transformation is depicted below:

Caption: Overall two-stage synthesis strategy.

Stage 1: Synthesis of the Aniline Precursor

The cornerstone of this synthesis is the preparation of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline. This intermediate correctly positions the necessary substituents—amino, methyl, bromo, and trifluoromethyl groups—for the subsequent indazole ring formation.

Causality of Experimental Choices

The synthesis commences with the commercially available 2-Methyl-4-(trifluoromethyl)aniline. The critical step is the regioselective bromination of this starting material.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it easier and safer to handle.[4] It provides a controlled source of electrophilic bromine, which is crucial for achieving high regioselectivity and minimizing the formation of poly-brominated byproducts.[5]

-

Reaction Solvent: Acetonitrile (MeCN) is an ideal solvent for this reaction. It is relatively polar, effectively dissolving both the aniline substrate and NBS, while remaining inert to the reaction conditions.

-

Temperature Control: The reaction is conducted at a reduced temperature (0-10°C). The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Cooling the reaction mixture moderates the reaction rate, thereby enhancing selectivity for the desired mono-brominated product. The bromine atom is directed to the position ortho to the activating amino group and meta to the deactivating trifluoromethyl group.

Experimental Protocol: Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-Methyl-4-(trifluoromethyl)aniline (1.0 eq) and acetonitrile (10 mL per gram of aniline).

-

Cooling: The flask is immersed in an ice-water bath, and the solution is stirred until the internal temperature reaches 0-5°C.

-

Addition of NBS: N-Bromosuccinimide (1.05 eq) is added portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is then diluted with water and extracted with ethyl acetate (3x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Bromo-6-methyl-4-(trifluoromethyl)aniline as a solid.

Stage 2: Indazole Ring Formation via Diazotization and Cyclization

The second stage involves the transformation of the aniline precursor into the final indazole product. This is achieved through a classical reaction sequence involving diazotization of the primary amino group followed by an intramolecular cyclization. This method is analogous to well-established procedures for synthesizing substituted indazoles.[6]

Mechanistic Insights

The formation of the indazole ring proceeds through the following key steps:

-

Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HBr) at low temperatures (0-5°C). This generates a highly reactive diazonium salt intermediate.

-

Intramolecular Cyclization: The diazonium salt is unstable and, upon gentle warming, undergoes an intramolecular electrophilic aromatic substitution-type reaction. The diazonium group is attacked by the π-electrons of the aromatic ring, leading to the closure of the five-membered pyrazole ring.

-

Aromatization: The cyclized intermediate then loses a proton to re-aromatize, yielding the stable 1H-indazole product.

Caption: Key steps in the indazole formation mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 2-Bromo-6-methyl-4-(trifluoromethyl)aniline (1.0 eq) is prepared in a mixture of acetic acid and propionic acid. The flask is cooled in an ice-salt bath to an internal temperature of 0-5°C.

-

Diazotization: A solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid is added dropwise to the aniline solution, maintaining the temperature below 5°C.

-

Cyclization: After the addition is complete, the reaction mixture is stirred at 0-5°C for 30 minutes. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a pure crystalline solid.

Quantitative Data Summary

The following table summarizes expected yields and key physical properties based on analogous syntheses reported in the literature. Actual results may vary depending on experimental conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-Bromo-6-methyl-4-(trifluoromethyl)aniline | 2-Methyl-4-(trifluoromethyl)aniline | 75-85 | N/A |

| 2 | This compound | 2-Bromo-6-methyl-4-(trifluoromethyl)aniline | 60-70 | N/A |

Conclusion and Outlook

The described two-stage synthesis provides a reliable and scalable pathway to this compound. The strategy relies on well-understood and documented chemical transformations, ensuring a high degree of confidence in its execution. The starting materials are readily accessible, and the procedures employ standard laboratory techniques. This synthetic route provides a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block for incorporation into novel therapeutic agents and other advanced materials.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

physicochemical properties of 7-Bromo-5-(trifluoromethyl)-1H-indazole

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-(trifluoromethyl)-1H-indazole

Executive Summary: this compound is a halogenated and trifluoromethyl-substituted indazole derivative. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1] The specific substitutions of a bromine atom at the 7-position and a trifluoromethyl group at the 5-position make this compound a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a final drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard analytical protocols for its characterization, and offers insights into its handling and application for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic aromatic organic compound. The core of the molecule is a bicyclic structure composed of a fused benzene ring and a pyrazole ring.

Molecular Structure

The structure consists of an indazole ring system with a bromine atom attached at position 7 and a trifluoromethyl (-CF₃) group at position 5.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Multiple CAS (Chemical Abstracts Service) numbers appear in vendor and database listings for this compound, which may refer to different batches, suppliers, or isomers. The most frequently cited numbers are 925703-93-3 and 1100212-66-5.[2] Researchers should verify the specific identifier associated with their material.

Core Physicochemical Properties

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table summarizes available data from chemical databases and includes predicted values based on its structure and data from analogous compounds.

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[3] |

| Molecular Weight | 265.03 g/mol | PubChem[4] |

| Monoisotopic Mass | 263.951 Da | PubChem[3] |

| Appearance | White to off-white or light yellow powder/solid | Inferred from related compounds |

| Melting Point | 135-145 °C (Predicted) | No experimental data found. Estimated based on related structures like 7-Bromo-1H-indazole (126-130 °C). |

| Boiling Point | >300 °C (Predicted) | No experimental data found. High value expected due to aromaticity, polarity, and molecular weight. |

| Solubility | Soluble in DMSO, DMF, Methanol. Poorly soluble in water. | Typical for heterocyclic compounds of this type.[5] |

| XlogP | 3.1 (Predicted) | PubChem. Indicates good lipophilicity and potential for cell membrane permeability.[3] |

| pKa | ~13-14 (Indazole N-H, Predicted) | The N-H proton of the indazole ring is weakly acidic. |

Spectroscopic and Spectrometric Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (δ 12-14 ppm), characteristic of the acidic proton on the pyrazole ring.[6][7]

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the indazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the Br and CF₃ groups.

-

-

¹³C NMR:

-

Signals for the 8 carbon atoms are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift. Aromatic carbons typically appear between δ 110-150 ppm.[7]

-

-

¹⁹F NMR:

-

A singlet is expected around δ -60 to -65 ppm, which is a typical range for a CF₃ group attached to an aromatic ring.

-

Mass Spectrometry (MS)

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M+H]⁺ ions would be at m/z 264.958 and 266.956.

-

Common fragmentation may involve the loss of Br or CF₃ groups.

Analytical Methodologies and Protocols

The following protocols are standard methodologies for the characterization and quality control of substituted indazoles and are directly applicable to this compound.

Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to determine the purity of a sample.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds from non-polar or more polar impurities. A gradient elution is used to ensure that compounds with a range of polarities are eluted efficiently with good peak shape. UV detection is suitable as the indazole ring is a strong chromophore.

Methodology:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or Methanol to create a 1 mg/mL stock solution. Dilute as necessary.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Verification of Identity by ¹H NMR Spectroscopy

This protocol ensures the chemical structure of the compound is consistent with the expected identity.

Rationale: ¹H NMR is a powerful technique for structural elucidation. The chemical shift, multiplicity, and integration of each signal provide a unique fingerprint for the molecule. Using a deuterated solvent with a known chemical shift provides an internal reference for accuracy.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm).[6]

-

-

Analysis:

-

Integrate all peaks to determine the relative ratios of protons.

-

Assign peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values.

-

Confirm that the observed spectrum matches the expected pattern for this compound.

-

Workflow for Compound Characterization

The following diagram outlines a typical workflow for the quality control and characterization of a newly synthesized or procured batch of the title compound.

Caption: Standard workflow for the quality control analysis of a chemical batch.

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited in public literature, its characteristics can be reliably predicted based on its structure and comparison with related indazole analogs. The bromine and trifluoromethyl substituents provide strategic advantages for developing novel drug candidates. The analytical protocols detailed in this guide offer robust methods for researchers to verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 1100212-66-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to Substituted Bromo-(Trifluoromethyl)-1H-Indazoles: A Core Scaffold in Modern Drug Discovery

Part 1: Chemical Identity and Physicochemical Properties

The precise placement of the bromine and trifluoromethyl groups on the indazole ring is critical for directing molecular interactions and enabling subsequent chemical modifications. This guide will focus on 5-Bromo-7-(trifluoromethyl)-1H-indazole , a readily available and well-characterized isomer.

This compound serves as a vital building block. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and can improve binding affinity to biological targets by altering the electronic properties of the indazole core.

Table 1: Physicochemical Properties of 5-Bromo-7-(trifluoromethyl)-1H-indazole

| Property | Value | Source |

| CAS Number | 1374258-43-1 | PubChem[1] |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[1] |

| Molecular Weight | 265.03 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-7-(trifluoromethyl)-1H-indazole | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | PubChem[1] |

Part 2: Synthesis Methodology: A Generalized Approach

The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. A common and robust strategy involves diazotization followed by intramolecular cyclization.

Conceptual Workflow: From Substituted Aniline to Indazole

The transformation from a starting aniline, such as 2-methyl-3-bromo-5-(trifluoromethyl)aniline, to the final indazole core relies on the conversion of the aniline's amino group into a diazonium salt. This highly reactive intermediate can then be induced to cyclize, forming the pyrazole ring fused to the benzene core.

Caption: Generalized synthetic workflow for substituted 1H-indazoles.

Exemplary Laboratory Protocol

This protocol describes a generalized, multi-step synthesis adapted from established methods for preparing substituted indazoles.[2]

Expertise & Causality: The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent cyclization often requires a base like potassium tert-butoxide to deprotonate the precursor, facilitating the ring-closing reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of transformation, effectively solvating the ionic intermediates.

Step 1: Bromination of the Aniline Precursor

-

Dissolve the starting aniline (e.g., 4-methoxy-2-methyl aniline) in a suitable solvent like chloroform.

-

Cool the solution to approximately 0°C using an ice bath. This is to control the exothermicity of the bromination reaction.

-

Add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring. The slow addition is crucial to prevent over-bromination and side reactions.

-

Allow the reaction to proceed for several hours at low temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product, a substituted bromo-aniline hydrobromide, can often be used in the next step without extensive purification.

Step 2: Diazotization and Cyclization to form the Indazole Ring

-

Suspend the crude bromo-aniline hydrobromide from Step 1 in an aqueous solution of a strong acid (e.g., 8M hydrochloric acid).

-

Cool the suspension to 0°C.

-

Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the suspension. Maintain the temperature below 5°C. This forms the highly reactive diazonium salt in situ.

-

In a separate flask, prepare a solution of potassium tert-butoxide in dry DMSO. This strong base will facilitate the subsequent cyclization.

-

Slowly add the cold diazonium salt solution to the potassium tert-butoxide solution. A cold water bath can be used to manage the reaction temperature.

-

After the addition is complete, stir the reaction mixture for several hours at room temperature to ensure complete cyclization.

-

Pour the reaction mixture into a mixture of ice and water to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1H-indazole product.

-

Purify the product via column chromatography or recrystallization as needed.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The 5-bromo-7-(trifluoromethyl)-1H-indazole scaffold is a powerful asset in the design of novel therapeutics, particularly in oncology and inflammatory diseases. The strategic positioning of its functional groups provides a framework for developing highly potent and selective kinase inhibitors, among other target classes.

Authoritative Grounding: The indazole ring is a well-established bioisostere of indole and is found in several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used to treat renal cell carcinoma.[3] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug properties.

The Strategic Role of Key Functional Groups

The utility of this scaffold can be understood by dissecting the contribution of each component:

-

1H-Indazole Core: Serves as the central scaffold. The N-H proton can act as a hydrogen bond donor, crucial for anchoring the molecule in the binding pocket of many kinases.

-

Bromine at C5: This is a key "handle" for chemical elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups to explore the surrounding chemical space of the target's binding site (Structure-Activity Relationship, SAR, studies).

-

Trifluoromethyl Group at C7: This group offers several advantages:

-

Metabolic Stability: It blocks a potential site of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, potentially enhancing hydrogen bonding. It can also participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within the protein's active site.

-

Caption: Logical relationships in drug development using the indazole scaffold.

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is based on the GHS classifications for the representative isomer, 5-Bromo-7-(trifluoromethyl)-1H-indazole.

Trustworthiness: Protocols must be self-validating. This includes a thorough understanding of the potential hazards of all reagents and products.

Table 2: GHS Hazard Information for 5-Bromo-7-(trifluoromethyl)-1H-indazole

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | PubChem[1] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[1] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

7-Bromo-5-(trifluoromethyl)-1H-indazole structural analogs

An In-depth Technical Guide to the Structural Analogs of 7-Bromo-5-(trifluoromethyl)-1H-indazole

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for engaging with biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib, Niraparib) and a wide array of compounds investigated for antibacterial, anti-inflammatory, and neuroprotective activities.[1][3]

This guide focuses on a specific, highly functionalized indazole core: This compound . This molecule is not merely a chemical curiosity but a versatile starting point for chemical exploration. The strategic placement of its substituents—a trifluoromethyl group at C5 and a bromine atom at C7—provides a rich platform for generating diverse libraries of structural analogs. The electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties and metabolic stability, while the bromine atom serves as a synthetically tractable handle for introducing molecular diversity through modern cross-coupling reactions.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the causality behind synthetic choices and the logic of structure-activity relationship (SAR) exploration. We will dissect the core molecule, explore strategies for its diversification, analyze the functional implications of these modifications, and provide actionable experimental protocols.

Part 1: Deconstructing the Core Scaffold

Before exploring its analogs, a thorough understanding of the parent compound is essential. The this compound scaffold possesses a unique combination of features that make it a compelling starting point for drug discovery programs.

Physicochemical Properties & Baseline Characteristics

The properties of the core scaffold dictate its behavior in both chemical reactions and biological systems. These values serve as a crucial baseline for evaluating the modifications introduced in its analogs.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[4] |

| Molecular Weight | 265.03 g/mol | PubChem[5] |

| Monoisotopic Mass | 263.951 Da | PubChem[4] |

| XLogP3 (Predicted) | 3.1 | PubChem[4] |

| Hydrogen Bond Donors | 1 (N-H) | PubChem |

| Hydrogen Bond Acceptors | 3 (2x N, 3x F) | PubChem |

| Predicted pKa | -1.08 ± 0.30 | ChemicalBook[6] |

The high XLogP value indicates significant lipophilicity, a characteristic that analogs will inherit or modulate. The presence of both a hydrogen bond donor (the indazole N-H) and multiple acceptors provides opportunities for specific, directed interactions within a protein binding site.

Synthesis of the Core Scaffold

The synthesis of substituted indazoles can be approached through various routes, often starting from appropriately substituted anilines or nitroarenes.[3][7][8] A common and reliable strategy for constructing the this compound core involves a reductive cyclization pathway starting from a corresponding o-nitrobenzaldehyde or ketone.

The diagram below outlines a representative synthetic workflow. The choice of this pathway is based on the commercial availability of starting materials and the robustness of the reactions involved. The initial steps build the substituted benzene ring, and the final step forms the crucial indazole heterocycle.

Caption: A plausible synthetic workflow for the core scaffold.

Part 2: Strategies for Analog Diversification

The true power of the this compound scaffold lies in its capacity for systematic modification. Each position on the molecule offers a "handle" for chemical alteration, allowing for a comprehensive exploration of chemical space around the core. The goal is not random modification but a logical, hypothesis-driven approach to tuning physicochemical properties and biological activity.

Key Modification Vectors

We can define four primary vectors for analog synthesis, each targeting a specific region of the molecule.

-

N1-Substitution: The indazole N-H proton is acidic and can be readily deprotonated and reacted with various electrophiles. This is the most common and straightforward modification to implement.

-

C3-Functionalization: The C3 position, while unfunctionalized in the core, can be targeted through various C-H activation or lithiation/boronation strategies to introduce substituents that probe deeper into a target's binding pocket.

-

C7-Cross-Coupling: The C7-bromo substituent is a powerful synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.[9]

-

C5-Bioisosteric Replacement: While direct modification of the trifluoromethyl group is challenging, analogs can be synthesized from the outset with different electron-withdrawing groups (e.g., -CN, -SO₂Me) at the C5 position to test the specific importance of the CF₃ moiety.

The following diagram illustrates these diversification pathways originating from the central core.

Caption: Key synthetic vectors for analog diversification.

Part 3: Structure-Activity Relationships (SAR) & Therapeutic Potential

SAR studies aim to correlate specific structural changes in a molecule with their effect on biological activity.[10] For the this compound scaffold, each modification vector allows us to ask specific questions about the requirements for target engagement.

Decoding the Role of Each Substituent

-

C7-Position (The "West Pocket"): Modifications at C7 explore the space often referred to as the "west pocket" of a binding site. Replacing the bromo group with different substituents can have profound effects:

-

Rationale: The bromine atom is a moderately sized, lipophilic group. Replacing it via Suzuki coupling with small aromatic (phenyl, pyridyl) or heteroaromatic rings can introduce new π-stacking or hydrogen bonding interactions. SAR studies on other scaffolds have shown that 7-bromo and 7-iodo substituents can be equipotent to 7-chloro analogs, indicating the importance of a halogen at this position for activity, potentially through halogen bonding or steric effects.[9]

-

Experimental Insight: A library of C7-aryl analogs would be synthesized to probe this pocket. A flat SAR (i.e., little change in activity with different aryl groups) might suggest the pocket is solvent-exposed or that the C7-substituent is not involved in key binding interactions. Conversely, a sharp SAR (high sensitivity to substitution) would indicate a tightly constrained pocket where specific interactions are crucial.

-

-

C5-Position (The "Anchor"): The trifluoromethyl group is a potent electron-withdrawing group and a well-known bioisostere for other groups like methyl or chloro.

-

Rationale: The CF₃ group enhances metabolic stability by blocking oxidative metabolism at that position. Its lipophilicity can improve membrane permeability. Electronically, it lowers the pKa of the indazole N-H, potentially strengthening hydrogen bonds with protein targets.

-

Experimental Insight: Synthesizing analogs with different groups at C5 (e.g., -H, -Cl, -CN, -SO₂CH₃) would clarify the role of the CF₃ group. If activity is retained or improved with other electron-withdrawing groups, it suggests the electronic effect is paramount. If only the CF₃ group confers high activity, it may point to a specific lipophilic pocket that perfectly accommodates its size and shape.

-

-

N1-Position (The "Solubility/Vector" Group): Substitution at N1 eliminates the hydrogen bond donor capability of the parent indazole but provides an opportunity to introduce vectors that can reach new regions of the binding site or dramatically alter physicochemical properties.

-

Rationale: Adding small alkyl groups (methyl, ethyl) can increase lipophilicity. Incorporating polar groups (e.g., a morpholinoethyl chain) can significantly enhance aqueous solubility, which is critical for developing orally bioavailable drugs.

-

Experimental Insight: A common strategy is to install a "linker" at N1, such as an ethyl or propyl chain, capped with various functional groups (amines, amides, alcohols). This allows for fine-tuning of solubility and permeability and can be used to displace water molecules from a binding pocket, often leading to gains in binding affinity.

-

Known Biological Targets for Indazole Analogs

The indazole scaffold is remarkably versatile, with analogs demonstrating activity against a wide range of biological targets. This versatility underscores its status as a privileged scaffold.

| Target Class | Specific Examples | Therapeutic Area | Representative Citation |

| Kinase Inhibitors | EGFR, HER2, c-Kit | Oncology | [1][11] |

| DNA Gyrase Inhibitors | Bacterial DNA Gyrase | Antibacterial | [12] |

| Enzyme Inhibitors | IDO1, α-glucosidase | Oncology, Metabolic Disease | [1][3] |

| Tubulin Polymerization | Microtubules | Oncology | [3] |

Illustrative Signaling Pathway: EGFR Inhibition

Many indazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling that leads to cell proliferation.

Caption: Inhibition of the EGFR signaling pathway by an indazole analog.

Part 4: Validated Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for the synthesis and modification of the indazole core. These are generalized procedures that must be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C7

This protocol describes the coupling of an arylboronic acid to the C7-bromo position.

-

Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for rapid generation of a diverse analog library.

-

Step-by-Step Methodology:

-

Reagent Preparation: To a 25 mL oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.) and a solvent mixture, typically 1,4-dioxane or DME (dimethoxyethane) and water (4:1 ratio).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure C7-aryl analog.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: General Procedure for N1-Alkylation

This protocol describes the addition of an alkyl group to the N1 position.

-

Rationale: This reaction proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base is used to deprotonate the indazole N-H without competing in the alkylation step.

-

Step-by-Step Methodology:

-

Indazole Solution: Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the indazolide anion.

-

Electrophile Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification & Validation: Purify the crude product by flash column chromatography and validate its structure and purity by NMR and HRMS.

-

Conclusion and Future Perspectives

The this compound core is a testament to the power of strategic functionalization in medicinal chemistry. It is not just a single molecule, but a launchpad for countless analogs, each with the potential for unique biological activity. This guide has illuminated the logic behind its synthesis, the primary vectors for its diversification, and the SAR principles that guide the exploration of its chemical space.

Future work in this area will undoubtedly leverage emerging technologies. The use of DNA-encoded libraries (DEL) starting from this core could allow for the screening of billions of unique analogs simultaneously. Furthermore, computational methods, such as free energy perturbation (FEP) calculations, can be employed to predict the binding affinities of designed analogs in silico, helping to prioritize the most promising candidates for synthesis and testing. By combining the robust synthetic strategies outlined here with these advanced discovery tools, the full potential of this remarkable scaffold can be realized, paving the way for the next generation of indazole-based therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 5. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole | 1783954-57-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 7-Bromo-5-(trifluoromethyl)-1H-indazole for Researchers and Drug Development Professionals

Indazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, are largely synthetic and serve as crucial scaffolds in the development of novel therapeutic agents.[1][3] The indazole nucleus is a key structural motif in several commercially available drugs with anti-inflammatory, antitumor, and anti-HIV properties.[1][3] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.[2] Specifically, this compound is a valuable building block, combining the reactivity of a bromine atom with the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.

Commercial Availability

This compound is commercially available from various chemical suppliers, catering primarily to the research and development sector. The availability in different quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage process development. Below is a summary of representative suppliers.

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥96% (HPLC) | Available for research purposes. |

| Fluorochem | Not specified | Product available for research and development. |

| AOBChem | >97% | Offered in various pack sizes. |

| Capot Chemical | Not specified | Safety data sheet available.[4] |

| ChemicalBook | Not specified | Lists multiple suppliers. |

Note: Availability and purity may vary. Researchers should always request a certificate of analysis from the supplier.

Synthesis and Workflow

While specific, detailed public-domain synthesis protocols for this compound are not extensively documented in the provided search results, a general and plausible synthetic approach can be extrapolated from established methods for analogous indazole derivatives.[5] A common strategy involves the diazotization of a substituted aniline followed by cyclization.

Representative Synthetic Protocol

A plausible synthesis could start from 2-amino-3-bromo-5-(trifluoromethyl)toluene. The following is a generalized, illustrative protocol based on common indazole synthesis methodologies:

-

Diazotization: The starting aniline is dissolved in a suitable acid, such as hydrobromic acid, and cooled to a low temperature (typically -10 to 0 °C).[5]

-

A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the low temperature to form the diazonium salt.[5]

-

Cyclization: The in-situ generated diazonium salt undergoes spontaneous or induced cyclization to form the indazole ring. In some procedures, this is followed by neutralization with a base like sodium bicarbonate.[5]

-

Workup and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[5]

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield the final this compound.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction monitoring.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[6] |

| Molecular Weight | 265.03 g/mol | PubChem[7] |

| Monoisotopic Mass | 263.951 Da | PubChem[6] |

| Appearance | Typically a solid powder | General |

| XLogP3 | 3.1 | PubChem[6] |

Predicted Spectroscopic Data: While experimental spectra should be obtained for confirmation, predicted data can be useful. For instance, the mass-to-charge ratios (m/z) for various adducts in mass spectrometry can be predicted.[6]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties.

The indazole core itself is a key pharmacophore, and its derivatives are being investigated for a wide range of biological activities, including:

-

Anticancer Agents: Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[1][2]

-

Anti-inflammatory Drugs: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Neurological Disorders: Research has explored indazole derivatives for their potential in treating neurodegenerative diseases.[3][8]

Role as a Synthetic Intermediate

The following diagram illustrates how this compound can be used as a key intermediate in a drug discovery workflow.

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets (SDS).[9][10]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

-

Handling and Storage:

Researchers should always consult the most current Safety Data Sheet provided by the supplier before handling this compound.[4][10][11]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. capotchem.com [capotchem.com]

- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 7. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

spectroscopic data (NMR, MS) for 7-Bromo-5-(trifluoromethyl)-1H-indazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-(trifluoromethyl)-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging empirical data from structurally related analogues and fundamental spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic system with two key substituents that dictate its electronic properties and, consequently, its spectroscopic signature: a bromine atom and a trifluoromethyl group. Understanding the interplay of these groups is crucial for interpreting the spectral data.

Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | - |

| Molecular Weight | 265.03 g/mol | [1] |

| Monoisotopic Mass | 263.95100 Da | [1] |

| CAS Number | 1100212-66-5 | [2] |

Mass Spectrometry: Elucidating Elemental Composition

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+), as the indazole nitrogen atoms are readily protonated.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Processing: Process the raw data to determine the accurate mass of the molecular ion and compare the experimental isotopic pattern with the theoretical pattern.

Predicted Mass Spectrum

The most informative feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a characteristic doublet of peaks (M⁺ and M+2⁺) of approximately equal intensity will be observed.[3][4]

Table 2: Predicted Molecular Ion Peaks (ESI+)

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 264.9583 | Protonated molecule with ⁷⁹Br |

| [M+2+H]⁺ | 266.9562 | Protonated molecule with ⁸¹Br |

Predicted Fragmentation Pattern:

While ESI is a soft ionization technique, some in-source fragmentation can be expected.[5] Tandem MS (MS/MS) experiments would reveal further structural details. Key predicted fragmentation pathways include:

-

Loss of Br•: Fragmentation of the C-Br bond would lead to a significant fragment at m/z ~185.

-

Loss of •CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z ~196/198.

-

Loss of HCN: A common fragmentation pathway for N-heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural elucidation.

General Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) can be used.[6]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is expected to show four distinct signals: three from the aromatic protons and one from the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | ~13.5 | br s | - | The acidic proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift. |

| H3 | ~8.3 | s | - | This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It has no adjacent protons to couple with. |

| H4 | ~7.8 | s | - | This proton is ortho to the bromine at position 7 and meta to the CF₃ group at position 5. It is expected to be a singlet due to the absence of adjacent protons. |

| H6 | ~7.9 | s | - | This proton is ortho to the CF₃ group and meta to the bromine atom. It is also expected to be a singlet. |

Note: In CDCl₃, the N-H proton signal may be broader and appear at a slightly more upfield position.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to ¹JCF coupling, and the CF₃ carbon itself will also be a quartet.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C3 | ~135 | s | Typical chemical shift for a C-H carbon in a pyrazole-like ring. |

| C3a | ~122 | s | Bridgehead carbon of the indazole system. |

| C4 | ~120 | s | Aromatic C-H. |

| C5 | ~125 | q, ¹JCF ≈ 30-35 Hz | Carbon attached to the electron-withdrawing CF₃ group, showing a characteristic quartet.[6] |

| C6 | ~115 | s | Aromatic C-H, likely shifted upfield due to the para-relationship with the bromine. |

| C7 | ~110 | s | Carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect. |

| C7a | ~140 | s | Bridgehead carbon adjacent to the pyrrolic nitrogen. |

| CF₃ | ~124 | q, ¹JCF ≈ 270-275 Hz | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant.[6] |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.

Table 5: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Group | Predicted δ (ppm) | Multiplicity | Rationale |

| -CF₃ | -60 to -65 | s | The chemical shift of a CF₃ group on an aromatic ring typically falls in this range relative to CFCl₃.[7] The three fluorine atoms are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum. |

Conclusion

This technical guide provides a comprehensive, predictive analysis of the mass spectrometry and NMR data for this compound. The characteristic isotopic pattern in the mass spectrum, with its M⁺ and M+2⁺ peaks, will confirm the presence of bromine. The ¹H, ¹³C, and ¹⁹F NMR spectra will collectively provide a detailed map of the molecule's structure, from the proton environments and carbon skeleton to the unequivocal presence of the trifluoromethyl group. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and aiding in the interpretation of experimentally acquired data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectrabase.com [spectrabase.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 7-Bromo-5-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacophoric properties. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the 1H-indazole core, as seen in 7-Bromo-5-(trifluoromethyl)-1H-indazole, presents a compound with significant potential for therapeutic intervention. This technical guide provides an in-depth analysis of the plausible therapeutic targets of this molecule, grounded in the established bioactivities of structurally related analogs. We will explore the rationale behind identifying key protein kinase families and the TRPA1 ion channel as primary targets of interest. Furthermore, this guide offers detailed, field-proven experimental protocols for the validation of these interactions, empowering researchers to effectively probe the therapeutic utility of this and similar compounds.

Introduction: The Rationale for Targeting Kinases and Ion Channels

The this compound moiety combines several key features that suggest a strong potential for biological activity. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology.[1][2] The bromine atom at the 7-position can engage in halogen bonding and increase binding affinity, while the electron-withdrawing trifluoromethyl group at the 5-position often enhances metabolic stability and cell permeability.

Based on extensive analysis of existing literature for analogous compounds, two primary classes of therapeutic targets emerge as highly probable for this compound:

-

Protein Kinases: The indazole scaffold is a well-established hinge-binding motif for a multitude of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The substitution pattern of the topic compound suggests potential inhibitory activity against key kinases involved in tumorigenesis and angiogenesis.

-

Transient Receptor Potential Ankyrin 1 (TRPA1) Ion Channel: Several indazole-containing compounds have been identified as potent antagonists of the TRPA1 ion channel, a key player in pain and inflammation pathways.[3][4] The structural motifs present in this compound align with those of known TRPA1 modulators.

This guide will now delve into the specifics of these potential targets and provide actionable protocols for their investigation.

Potential Therapeutic Target Class 1: Protein Kinases

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[1][2] Many of these compounds function as ATP-competitive inhibitors by occupying the ATP-binding pocket.

Hypothesized Kinase Targets

Given the structural features of this compound, we hypothesize potential inhibitory activity against the following kinase families:

-

VEGFR (Vascular Endothelial Growth Factor Receptor) Family: VEGFRs, particularly VEGFR2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds are known to target VEGFRs.[5]

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in cell proliferation, migration, and invasion, and its aberrant activation is a driver in many cancers.

-

Other Relevant Kinases: The broad applicability of the indazole scaffold suggests potential activity against other kinases involved in oncology and inflammatory diseases, such as those in the MAPK and PI3K pathways.

Experimental Validation: Kinase Inhibition Assays

Validating the interaction between this compound and a target kinase requires a multi-step approach, starting with in vitro biochemical assays and progressing to cell-based models.

Caption: Experimental workflow for validating kinase inhibition.

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[6]

Materials:

-

Purified recombinant kinase of interest (e.g., VEGFR2, c-Met)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of the kinase solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The ATP concentration should ideally be at its apparent Km for the kinase.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[7]

Materials:

-

Cancer cell line known to have active signaling through the kinase of interest (e.g., HUVECs for VEGFR2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the kinase and its downstream target)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2-24 hours).

-

If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated protein in treated versus untreated cells.

-

Signaling Pathways

Caption: Simplified VEGFR2 signaling cascade.[1][4]

Caption: Overview of the HGF/c-Met signaling pathway.[8][9]

Potential Therapeutic Target Class 2: TRPA1 Ion Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents, playing a crucial role in pain and neurogenic inflammation.[10]

Rationale for Targeting TRPA1

Several series of indazole-based compounds have been reported as potent TRPA1 antagonists.[3][4] These compounds are being investigated for the treatment of various pain conditions, including inflammatory and neuropathic pain. The structural characteristics of this compound make it a plausible candidate for TRPA1 antagonism.

Experimental Validation: TRPA1 Antagonism Assays

Caption: Experimental workflow for validating TRPA1 antagonism.

This high-throughput assay measures changes in intracellular calcium levels in response to TRPA1 activation and its inhibition by a test compound.[11]

Materials:

-

HEK293 or CHO cell line stably expressing human TRPA1

-

Cell culture medium and supplements

-

Fluo-4 AM or other calcium-sensitive dye

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde)

-

This compound

-

Black-walled, clear-bottom 96- or 384-well plates

-

Fluorescence microplate reader (e.g., FLIPR)

Procedure:

-

Cell Plating:

-

Seed the TRPA1-expressing cells into the assay plates and culture overnight.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound and Agonist Plate Preparation:

-

Prepare serial dilutions of this compound in assay buffer at a concentration 2X the final desired concentration.

-

Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Execution (FLIPR):

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the compound solution to the cells and incubate for a specified period (e.g., 5-15 minutes).

-

Add the agonist solution and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity in response to the agonist.

-

Normalize the data to the response in the absence of the inhibitor.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.

-

This "gold standard" technique directly measures the ion flow through the TRPA1 channel, providing definitive evidence of antagonism.[12][13]

Materials:

-

TRPA1-expressing cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

TRPA1 agonist

-

This compound

Procedure:

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-

Fire-polish the tip and fill with the intracellular solution.

-

-

Cell-Attached and Whole-Cell Configuration:

-

Approach a cell with the micropipette while applying positive pressure.

-

Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Recording TRPA1 Currents:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit membrane currents.

-

Perfuse the cell with the extracellular solution containing the TRPA1 agonist to activate the channel and record the resulting inward current.

-

-

Testing for Antagonism:

-

After establishing a stable agonist-induced current, co-perfuse the cell with the agonist and this compound.

-

Observe the change in the current amplitude. A reduction in current indicates antagonism.

-

Wash out the compound to check for reversibility of inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the inhibitor.

-

Calculate the percent inhibition at various compound concentrations to generate a dose-response curve and determine the IC50.

-

TRPA1 Signaling in Pain and Inflammation

Caption: TRPA1 signaling cascade in sensory neurons.[10][14]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described above.

| Target | Assay Type | Parameter | This compound Value |

| Kinase A | In Vitro Kinase Assay | IC50 (nM) | [Insert experimental value] |

| Cellular Phosphorylation | % Inhibition @ 1 µM | [Insert experimental value] | |

| TRPA1 | Calcium Imaging | IC50 (nM) | [Insert experimental value] |

| Patch-Clamp | IC50 (nM) | [Insert experimental value] |

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. The strong precedent for indazole derivatives as both protein kinase inhibitors and TRPA1 antagonists provides a solid foundation for further investigation. The detailed experimental protocols herein offer a clear roadmap for researchers to elucidate the precise mechanism of action of this compound.

Successful validation of activity against any of these targets would open up significant avenues for drug development in areas of high unmet medical need, including oncology and chronic pain. Future work should focus on comprehensive kinase profiling to understand the selectivity of the compound, followed by in vivo studies in relevant disease models to establish its therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]